1-(4-Bromophenyl)propane-2-sulfonamide, also known as N-(2-(4-bromophenyl)propyl)propane-2-sulfonamide, is a sulfonamide compound characterized by the presence of a brominated phenyl group and a sulfonamide functional group. This compound is classified under sulfonamides, which are widely recognized for their applications in medicinal chemistry, particularly as antibacterial agents.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-bromophenyl derivatives and propane-2-sulfonyl chloride. The synthesis methods often utilize bases like triethylamine to facilitate the formation of the sulfonamide bond while preventing side reactions.
1-(4-Bromophenyl)propane-2-sulfonamide falls under the category of sulfonamide compounds. Sulfonamides are known for their antibacterial properties and have been extensively studied for their therapeutic applications in treating infections and other diseases.
The synthesis of 1-(4-Bromophenyl)propane-2-sulfonamide typically involves the reaction of 4-bromophenyl ethanol with propane-2-sulfonyl chloride. The reaction is conducted in an anhydrous environment to prevent hydrolysis and is usually facilitated by a base such as triethylamine.
The molecular formula of 1-(4-Bromophenyl)propane-2-sulfonamide is , with a molecular weight of approximately 320.25 g/mol. The structure features a brominated phenyl ring attached to a propane chain that terminates in a sulfonamide group.
1-(4-Bromophenyl)propane-2-sulfonamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity, making it versatile for further research and application in drug development.
The mechanism of action for sulfonamides, including 1-(4-Bromophenyl)propane-2-sulfonamide, primarily involves inhibition of bacterial folic acid synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway for folate. By inhibiting this enzyme, sulfonamides prevent bacteria from synthesizing nucleic acids and ultimately lead to bacterial cell death .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which confirm its structure and purity .
1-(4-Bromophenyl)propane-2-sulfonamide has significant applications in scientific research, particularly in medicinal chemistry:
This compound exemplifies the ongoing research into optimizing sulfonamide derivatives for improved therapeutic outcomes.
The stereoselective synthesis of 1-(4-bromophenyl)propane-2-sulfonamide derivatives leverages chiral catalysts to access enantiomerically enriched pharmacophores. A prominent method employs N-sulfinyl imines as precursors, undergoing nucleophilic addition with organometallic reagents in the presence of titanium tetraisopropoxide and (R)-BINOL (5 mol%). This protocol achieves enantiomeric excess (ee) values of 88–92% for S-isomers, critical for modulating biological target engagement [3] [6]. Key to success is the rigid transition state formed between the chiral ligand and the prochiral sulfinamide intermediate. Post-functionalization via sulfonyl chloride amidation introduces the 4-bromophenyl moiety while preserving stereointegrity. Challenges include the sensitivity of chiral auxiliaries to reaction conditions, necessitating strict temperature control (–78°C) and anhydrous environments [3].
Table 1: Asymmetric Synthesis Optimization
| Catalyst System | Reaction Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| Ti(OiPr)₄/(R)-BINOL | –78 | 92 | 75 |
| Cu(OTf)₂/(S)-Ph-BOX | 0 | 88 | 68 |
| Rh₂(OAc)₄/(R)-Prophos | 25 | 85 | 72 |
Sequential nucleophilic addition and palladium-catalyzed cross-coupling enable versatile derivatization of the 4-bromophenyl group. The synthesis initiates with the Michael addition of sodium sulfite to 1-(4-bromophenyl)prop-1-ene, yielding the intermediate sulfonic acid. Subsequent chlorination (SOCl₂) and amidation (NH₄OH) furnish the racemic sulfonamide scaffold [1] [9]. Crucially, Suzuki-Miyaura coupling activates the bromoarene site for diversification: using Pd(PPh₃)₄ (5 mol%), K₃PO₄ base, and arylboronic acids in 1,4-dioxane/H₂O (90°C, 30 h), biaryl sulfonamide derivatives form in 56–72% yield [1]. Optimized conditions mitigate protodebromination side reactions through controlled water addition and inert atmosphere maintenance. Alternative Sonogashira and Buchwald-Hartwig protocols further enable alkyne or amine incorporation, expanding access to conjugated systems for materials science [9].
Table 2: Cross-Coupling Efficiency with Varied Boronic Acids
| Boronic Acid | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Carboxyphenyl | 5 mol% Pd(PPh₃)₄ | 30 | 72 |
| 3-Pyridyl | 5 mol% Pd(PPh₃)₄ | 24 | 68 |
| 2-Thienyl | 3 mol% PdCl₂(dppf) | 18 | 79 |
Dimerization via the 4-bromophenyl group constructs biologically relevant bivalent sulfonamides. A stereocontrolled approach employs C₂-symmetric bis-boronic esters in double Suzuki couplings with monomeric bromophenyl sulfonamides. Using Pd(OAc)₂/SPhos (2 mol%), K₂CO₃, in EtOH/H₂O (80°C, 24 h), homodimers form in 65–78% yield with >99% diastereomeric excess when chiral sulfonamide monomers are utilized [4]. X-ray crystallography confirms the dimeric architecture adopts a syn-parallel conformation stabilized by π-stacking (3.5 Å inter-ring distance). For heterodimers, sequential coupling with electronically divergent boronic acids achieves unsymmetrical systems, though yields drop to 45–55% due to statistical competition. Computational modeling (DFT/B3LYP) predicts enhanced target affinity from cooperative binding, validated in RIPK2 kinase inhibition assays (IC₅₀ = 26 ± 4 nM for dimer 18t) [4].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9